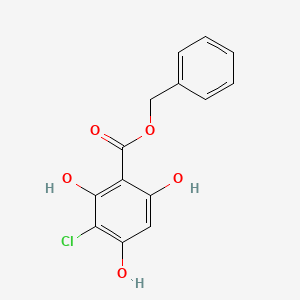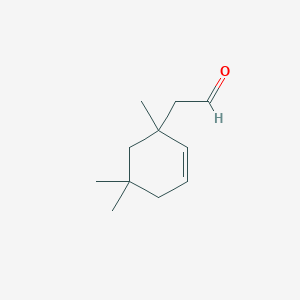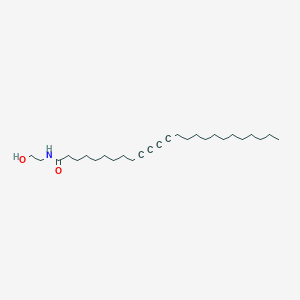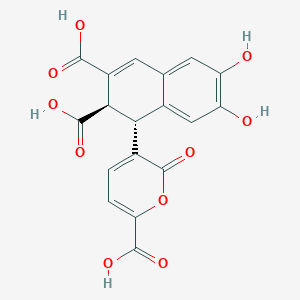
Prochaetoglobosin III
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prochaetoglobosin III is a secondary metabolite belonging to the cytochalasan class of alkaloids. It is produced by the fungus Chaetomium elatum and is known for its cytotoxic properties.
Vorbereitungsmethoden
Prochaetoglobosin III is typically isolated from the fungus Chaetomium elatum. The preparation involves cultivating the fungus under specific conditions and extracting the compound using organic solvents. The structures of these compounds are elucidated by spectroscopic methods .
Analyse Chemischer Reaktionen
Prochaetoglobosin III undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include cytochrome P-450 inhibitors and other specific organic solvents. The major products formed from these reactions include other chaetoglobosin analogs and related compounds .
Wissenschaftliche Forschungsanwendungen
Prochaetoglobosin III has a broad range of biological activities, including antitumor, antifungal, phytotoxic, fibrinolytic, antibacterial, nematicidal, anti-inflammatory, and anti-HIV activities. It is used in scientific research to study its effects on various cell lines and pathogens. In agriculture, it is explored for its potential as a biocontrol agent against plant pathogens .
Wirkmechanismus
The mechanism of action of Prochaetoglobosin III involves its interaction with cellular targets, leading to cytotoxic effects. It disrupts the cytoskeleton of cells, inhibiting cell division and inducing apoptosis. The molecular targets and pathways involved include the inhibition of actin polymerization and disruption of microfilament organization .
Vergleich Mit ähnlichen Verbindungen
Prochaetoglobosin III is part of a larger family of cytochalasan alkaloids, which include chaetoglobosin A, chaetoglobosin B, and chaetoglobosin C. These compounds share similar structures but differ in their specific biological activities and potency.
Similar Compounds::- Chaetoglobosin A
- Chaetoglobosin B
- Chaetoglobosin C
- Prochaetoglobosin I
- Prochaetoglobosin II
- Prochaetoglobosin IV
Eigenschaften
CAS-Nummer |
133613-78-2 |
|---|---|
Molekularformel |
C32H36N2O4 |
Molekulargewicht |
512.6 g/mol |
IUPAC-Name |
(3E,7Z,9S,11E,13R,14S,16R,17S,18R,19S)-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-triene-2,5,21-trione |
InChI |
InChI=1S/C32H36N2O4/c1-18-8-7-10-24-29-31(4,38-29)20(3)28-26(16-21-17-33-25-11-6-5-9-23(21)25)34-30(37)32(24,28)27(36)13-12-22(35)15-19(2)14-18/h5-7,9-14,17-18,20,24,26,28-29,33H,8,15-16H2,1-4H3,(H,34,37)/b10-7+,13-12+,19-14-/t18-,20-,24-,26-,28-,29-,31+,32?/m0/s1 |
InChI-Schlüssel |
ZIOWMHCMCYFIBL-RSRKAITBSA-N |
Isomerische SMILES |
C[C@H]/1C/C=C/[C@H]2[C@H]3[C@](O3)([C@H]([C@@H]4C2(C(=O)/C=C/C(=O)C/C(=C1)/C)C(=O)N[C@H]4CC5=CNC6=CC=CC=C65)C)C |
Kanonische SMILES |
CC1CC=CC2C3C(O3)(C(C4C2(C(=O)C=CC(=O)CC(=C1)C)C(=O)NC4CC5=CNC6=CC=CC=C65)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


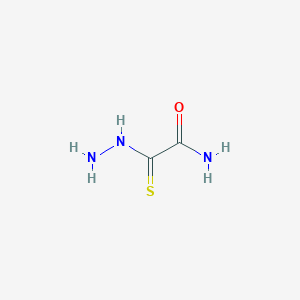
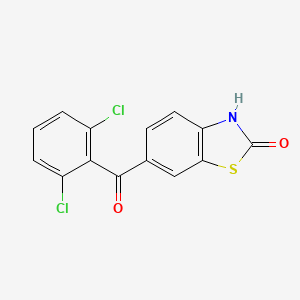
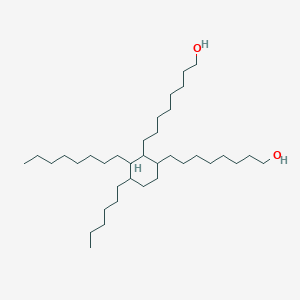
![3-[(4-Amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B14278032.png)
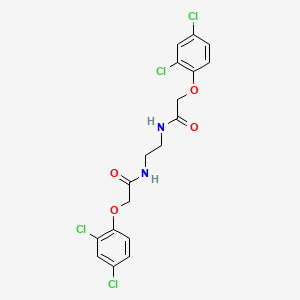
![S-[(2-Aminopyridin-3-yl)methyl] ethanethioate](/img/structure/B14278040.png)
![3-Phenoxy-1-azabicyclo[2.2.2]octane](/img/structure/B14278043.png)

